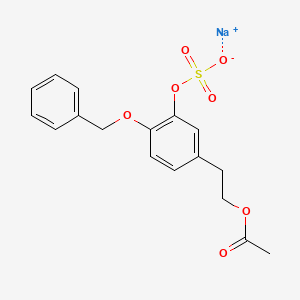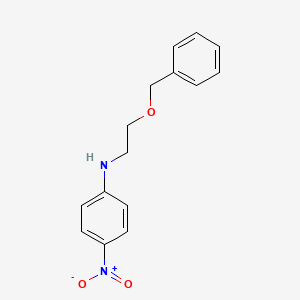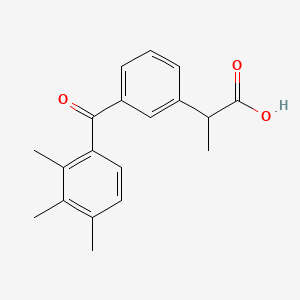![molecular formula C30H21Cl2N5O8 B13433913 2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form 2-(2-chlorobenzoyl)-4-nitroaniline. This intermediate is then reacted with iminodiacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] involves its interaction with specific molecular targets. The compound’s nitro and chlorobenzoyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- 2,2’-Iminobis(N-phenylacetamide)
Uniqueness
2,2’-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide] is unique due to its dual functional groups, which provide a combination of reactivity and potential biological activity not commonly found in similar compounds. The presence of both nitro and chlorobenzoyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C30H21Cl2N5O8 |
|---|---|
Molecular Weight |
650.4 g/mol |
IUPAC Name |
2-[[2-[2-(2-chlorobenzoyl)-4-nitroanilino]-2-oxoethyl]amino]-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C30H21Cl2N5O8/c31-23-7-3-1-5-19(23)29(40)21-13-17(36(42)43)9-11-25(21)34-27(38)15-33-16-28(39)35-26-12-10-18(37(44)45)14-22(26)30(41)20-6-2-4-8-24(20)32/h1-14,33H,15-16H2,(H,34,38)(H,35,39) |
InChI Key |
KVASHZGEBRLTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CNCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



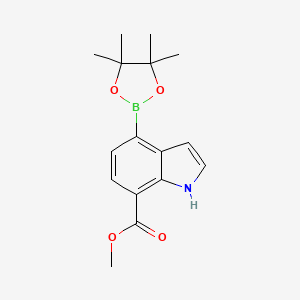

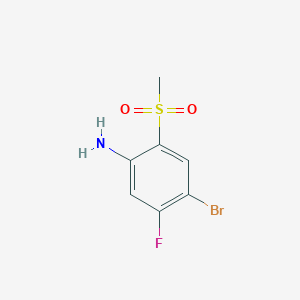
![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)

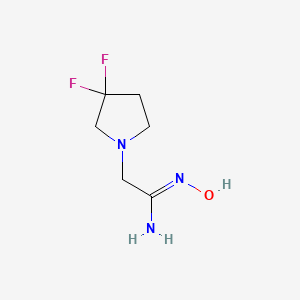
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
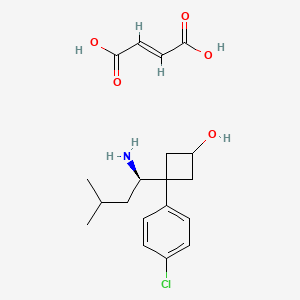
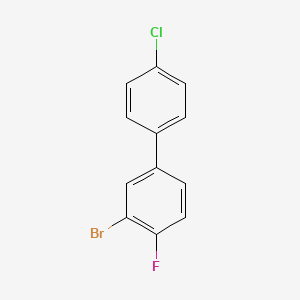
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
